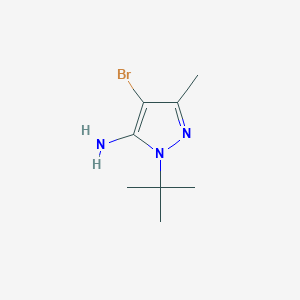
4-Bromo-2-tert-butyl-5-methylpyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-tert-butyl-5-methylpyrazol-3-amine, commonly referred to as BTBMP, is an organic compound used in various scientific and laboratory experiments. It is a colorless solid with a molecular weight of 250.2 g/mol, and is composed of bromine, tert-butyl, and methylpyrazol-3-amine. BTBMP is often used as an intermediate in organic synthesis, and is also used in the production of pharmaceuticals, pesticides, dyes, and other organic compounds.
科学的研究の応用
BTBMP has a variety of scientific research applications. It is used in the synthesis of organic compounds, such as pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of small molecules, such as peptides, proteins, and nucleic acids. Additionally, BTBMP is used in the synthesis of polymers, such as polyethylene and polypropylene.
作用機序
The mechanism of action of BTBMP is not fully understood. However, it is believed to act as a catalyst in the synthesis of organic compounds, by promoting the formation of new bonds between molecules. Additionally, BTBMP may act as an inhibitor of certain enzymes, such as proteases and phosphatases, which can affect the metabolism of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTBMP are not yet fully understood. However, it has been shown to have a variety of effects on enzymes and other proteins, such as proteases and phosphatases. Additionally, BTBMP has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus.
実験室実験の利点と制限
The main advantage of using BTBMP in laboratory experiments is its ability to act as a catalyst in the synthesis of organic compounds. Additionally, BTBMP is relatively non-toxic and has a low risk of contamination, making it an ideal choice for use in laboratory experiments. However, BTBMP is not as effective as other catalysts, such as palladium, and can be difficult to work with due to its high reactivity.
将来の方向性
There are a variety of potential future directions for the use of BTBMP in scientific research. For example, further research could be done to explore the potential of BTBMP as a catalyst in the synthesis of other organic compounds, such as antibiotics and antiviral agents. Additionally, further research could be done to investigate the biochemical and physiological effects of BTBMP on enzymes and other proteins. Finally, further research could be done to explore the potential of BTBMP as an inhibitor of certain enzymes, such as proteases and phosphatases.
合成法
BTBMP can be synthesized by a variety of methods, including a two-step synthesis process. The first step involves the reaction of 4-bromo-2-methylpyrazol-3-amine with tert-butyl bromide in the presence of a base, such as pyridine or triethylamine. This reaction produces an intermediate product, 4-bromo-2-tert-butyl-5-methylpyrazol-3-amine, which is then reacted with a reducing agent, such as sodium borohydride, to produce the desired product, BTBMP.
特性
IUPAC Name |
4-bromo-2-tert-butyl-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrN3/c1-5-6(9)7(10)12(11-5)8(2,3)4/h10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEVZBZPEFPREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1251118-58-7 |
Source


|
| Record name | 4-bromo-1-tert-butyl-3-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

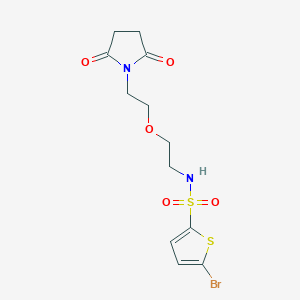

![3,6-dichloro-N-{[3-(methoxymethyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2791830.png)
![8-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2791831.png)
![1-((2-chloro-4-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2791833.png)

![1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B2791836.png)
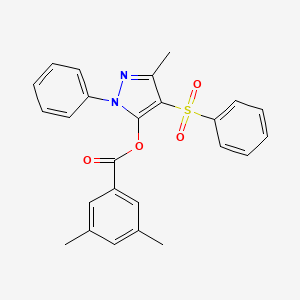
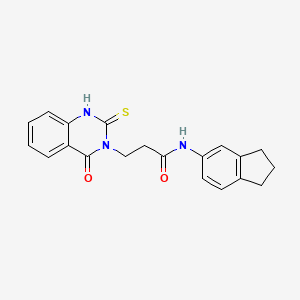
![[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2791841.png)
![[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2791844.png)
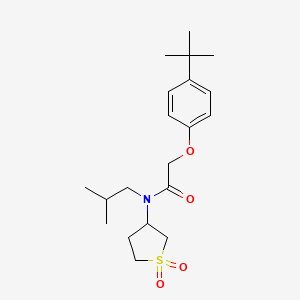
![N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide](/img/structure/B2791846.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2791847.png)